molecular formula C22H18O11 B7765708 (-)-Epigallocatechin gallate CAS No. 2041570-28-7

(-)-Epigallocatechin gallate

Cat. No.: B7765708
CAS No.: 2041570-28-7
M. Wt: 458.4 g/mol
InChI Key: WMBWREPUVVBILR-WIYYLYMNSA-N
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Description

(-)-Epigallocatechin gallate: is a naturally occurring polyphenol found predominantly in green tea. It is one of the most potent antioxidants among the catechins, which are a type of flavonoid. This compound has garnered significant attention due to its potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Epigallocatechin gallate typically involves the esterification of (-)-Epigallocatechin with gallic acid. This reaction can be catalyzed by various agents, including enzymes and chemical catalysts. The reaction conditions often require a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from green tea leaves. The process involves several steps, including solvent extraction, purification, and crystallization. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: (-)-Epigallocatechin gallate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (-)-Epigallocatechin gallate is studied for its antioxidant properties and its ability to chelate metal ions. It is also used as a model compound for studying polyphenol interactions .

Biology: Biologically, this compound is known for its anti-inflammatory and anti-carcinogenic properties. It has been shown to inhibit the growth of various cancer cells and reduce inflammation in several biological models .

Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Clinical trials are ongoing to evaluate its efficacy and safety .

Industry: Industrially, this compound is used as a natural preservative due to its antioxidant properties. It is also incorporated into skincare products for its anti-aging effects .

Mechanism of Action

Molecular Targets and Pathways: (-)-Epigallocatechin gallate exerts its effects through multiple molecular targets and pathways. It inhibits the activity of enzymes such as xanthine oxidase and matrix metalloproteinases. It also modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

Mechanism: The compound binds to specific proteins and enzymes, altering their activity and leading to reduced oxidative stress and inflammation. It also induces apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

  • Epicatechin gallate
  • Epicatechin
  • Catechin
  • Gallocatechin gallate

Comparison: (-)-Epigallocatechin gallate is unique due to its higher number of hydroxyl groups, which contribute to its superior antioxidant activity. Compared to other catechins, it has a stronger ability to inhibit enzyme activity and modulate signaling pathways .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and potent biological activities make it a valuable subject of scientific research and industrial applications.

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBWREPUVVBILR-WIYYLYMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029889
Record name (-)-Epigallocatechin gallate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epigallocatechin gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

989-51-5
Record name Epigallocatechin gallate
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Record name Epigallocatechin gallate
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Record name Epigallocatechin gallate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12116
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Record name (-)-Epigallocatechin gallate
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Record name (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
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Record name Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester
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Record name EPIGALLOCATECHIN GALLATE
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Record name Epigallocatechin gallate
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Melting Point

140 - 142 °C
Record name Epigallocatechin gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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